4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine
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Overview
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) wild-type enzyme . EGFR is a protein that plays a crucial role in cell growth and division. When mutated or overexpressed, it can lead to the development of cancer.
Mode of Action
Similar compounds have shown to have a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine might interact with its targets, leading to changes that inhibit their function.
Result of Action
Inhibition of egfr can lead to decreased cell proliferation and increased cell death, which could potentially have anti-cancer effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular context and could involve hydrogen bonding, pi-stacking, or other non-covalent interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it may bind to biomolecules and influence their function, potentially leading to changes in enzyme activity or gene expression .
Dosage Effects in Animal Models
The effects of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine at different dosages in animal models have not been reported. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Corresponding oxadiazole N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl
- 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl
Uniqueness
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to its combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-phenyl-5-pyridin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXVQYWFSEXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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